Cas no 26028-46-6 (Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-)

Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- structure
26028-46-6 structure
Product Name:Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
CAS No:26028-46-6
MF:C9H15N3O3
MW:213.233701944351
CID:270802
PubChem ID:33271
Update Time:2025-04-19

Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
    • 1-(3,5-diacetyl-1,3,5-triazinan-1-yl)ethanone
    • 1,3,5-triacetyl-[1,3,5]triazinane
    • 1,3,5-tri-acetyl-1,3,5-triaza cyclohexane
    • 1,3,5-triacetyl-1,3,5-triazacyclohexane
    • 1,3,5-triacetyl-hexahydro-[1,3,5]triazine
    • 1,3,5-Triacetylhexahydro-1,3,5-triazine
    • 1,3,5-triacetyl-hexahydro-s-triazine
    • 1,3,5-triacetylperhydro-1,3,5-triazine
    • 1,5-Triacetylhexahydro-s-triazine
    • AC1L1PA2
    • CTK4F6955
    • HMS1579B21
    • NSC194838
    • SureCN8594496
    • FT-0697024
    • 1-(3,5-DIACETYL-1,3,5-TRIAZINAN-1-YL)ETHAN-1-ONE
    • 1-(3,5-Diacetyl-[1,3,5]triazinan-1-yl)-ethanone
    • HMS2592D17
    • 1,3,5-Triazine, 1,3,5-triacetylhexahydro-
    • SR-01000510235-1
    • OAQRIDXOGCNRLX-UHFFFAOYSA-N
    • 1,3,5-triacetyl-2,4,6-hexahydro-s-triazine
    • SR-01000510235
    • CHEMBL1704464
    • NSC-194838
    • UNII-ZQ9WLC2XZP
    • 1,5-Triazine, 1,3,5-triacetylhexahydro-
    • 1-(3,5-DIACETYL-(1,3,5)TRIAZINAN-1-YL)-ETHANONE
    • 1,3,5-triacetyl-1,3,5-triazinane
    • ETHANONE, 1,1',1''-(1,3,5-TRIAZINE-1,3,5(2H,4H,6H)-TRIYL)TRIS-
    • s-Triazine, 1,3,5-triacetylhexahydro-
    • SCHEMBL8594496
    • SMR000312187
    • NS00028021
    • ZQ9WLC2XZP
    • 26028-46-6
    • AKOS000594921
    • SDCCGMLS-0064516.P001
    • 1,3,5-TRIACETYLHEXAHYDRO-S-TRIAZINE
    • MLS000682830
    • s-Triazine,3,5-triacetylhexahydro-
    • NCGC00245890-01
    • NSC 194838
    • EINECS 247-418-1
    • DTXSID80180672
    • 1,1',1''-(1,3,5-triazinane-1,3,5-triyl)triethanone
    • Inchi: 1S/C9H15N3O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H2,1-3H3
    • InChI Key: OAQRIDXOGCNRLX-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CN(C(C)=O)CN(C(C)=O)C1

Computed Properties

  • Exact Mass: 213.11145
  • Monoisotopic Mass: 213.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 60.9Ų

Experimental Properties

  • PSA: 60.93
  • LogP: -0.76830
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.